molecular formula C17H21N3O2S B2804099 N-Cyclohexyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 461001-01-4

N-Cyclohexyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

Cat. No. B2804099
CAS RN: 461001-01-4
M. Wt: 331.43
InChI Key: PGQKSIRFLIKWDD-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of a precursor such as benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are usually characterized using techniques like FT-IR, LCMS, and NMR .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is typically analyzed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles are diverse and depend on the specific substituents on the oxadiazole ring. Some common reactions include oxidative cyclization of N-acyl hydrazones and coupling with aryl or alkenyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary widely depending on their specific structure. Typically, these properties are determined using various analytical techniques .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Synthesis and Evaluation for Microbial Activity : Compounds similar to N-Cyclohexyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have shown promising results against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

Antiprotozoal Applications

  • Quinoxaline-Oxadiazole Hybrids : Research on quinoxaline-based 1,3,4-oxadiazoles, which are structurally similar to the compound , has revealed significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings are critical for understanding the potential of these compounds in treating diseases caused by protozoa (Patel et al., 2017).

Anticancer Applications

  • Cytotoxic Properties and Cancer Treatment : Related compounds have been synthesized and assessed for their cytotoxic properties, showing potential in cancer treatment. This line of research is particularly important for developing new therapeutic agents (Vinayak et al., 2014).

Enzyme Inhibition and Antidiabetic Potential

  • Enzyme Inhibition and Antidiabetic Agents : Studies have been conducted on derivatives of 1,3,4-oxadiazole and pyrazole for their potential as enzyme inhibitors and antidiabetic agents. These findings are vital for the development of new treatments for diabetes (Abbasi et al., 2020).

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazoles depends on their specific biological activity. For example, some oxadiazoles show anticancer activity by inhibiting cell growth . The exact mechanism of action for “N-Cyclohexyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is not known without further study.

Safety and Hazards

The safety and hazards associated with 1,3,4-oxadiazoles depend on their specific structure and biological activity. Some oxadiazoles have been found to be less toxic, as determined by MTT assay method with normal cell line (L292) .

Future Directions

The future research directions for 1,3,4-oxadiazoles could involve further exploration of their biological activities and potential applications in drug discovery . The development of new synthetic methods could also be a focus of future research .

properties

IUPAC Name

N-cyclohexyl-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-6-5-7-13(10-12)16-19-20-17(22-16)23-11-15(21)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQKSIRFLIKWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide

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